Cas no 2034473-97-5 (N-(3-chloro-4-methoxyphenyl)-1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide)

N-(3-chloro-4-methoxyphenyl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a dimethylpyrazole moiety and linked to an azetidine-carboxamide scaffold. This compound exhibits potential as a bioactive intermediate or tool compound in medicinal chemistry research, particularly in kinase inhibition studies. Its structural complexity, combining heterocyclic and carboxamide functionalities, allows for selective interactions with biological targets. The chloro-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability. The compound's well-defined synthetic route and high purity make it suitable for structure-activity relationship (SAR) investigations in drug discovery programs. Its stability under standard laboratory conditions ensures reliable experimental reproducibility.
N-(3-chloro-4-methoxyphenyl)-1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide structure
2034473-97-5 structure
Product name:N-(3-chloro-4-methoxyphenyl)-1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide
CAS No:2034473-97-5
MF:C20H21ClN6O2
Molecular Weight:412.872742414474
CID:6275554
PubChem ID:119101040

N-(3-chloro-4-methoxyphenyl)-1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(3-chloro-4-methoxyphenyl)-1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide
    • N-(3-chloro-4-methoxyphenyl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
    • AKOS026691726
    • N-(3-chloro-4-methoxyphenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
    • 2034473-97-5
    • N-(3-chloro-4-methoxyphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide
    • F6495-5874
    • インチ: 1S/C20H21ClN6O2/c1-12-6-13(2)27(25-12)19-8-18(22-11-23-19)26-9-14(10-26)20(28)24-15-4-5-17(29-3)16(21)7-15/h4-8,11,14H,9-10H2,1-3H3,(H,24,28)
    • InChIKey: OAPJOUOIVFCAGD-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC(C1CN(C2C=C(N=CN=2)N2C(C)=CC(C)=N2)C1)=O)OC

計算された属性

  • 精确分子量: 412.1414516g/mol
  • 同位素质量: 412.1414516g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 577
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.2Ų
  • XLogP3: 3

N-(3-chloro-4-methoxyphenyl)-1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6495-5874-2mg
N-(3-chloro-4-methoxyphenyl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034473-97-5
2mg
$88.5 2023-09-08
Life Chemicals
F6495-5874-20μmol
N-(3-chloro-4-methoxyphenyl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034473-97-5
20μmol
$118.5 2023-09-08
Life Chemicals
F6495-5874-3mg
N-(3-chloro-4-methoxyphenyl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034473-97-5
3mg
$94.5 2023-09-08
Life Chemicals
F6495-5874-30mg
N-(3-chloro-4-methoxyphenyl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034473-97-5
30mg
$178.5 2023-09-08
Life Chemicals
F6495-5874-10mg
N-(3-chloro-4-methoxyphenyl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034473-97-5
10mg
$118.5 2023-09-08
Life Chemicals
F6495-5874-5μmol
N-(3-chloro-4-methoxyphenyl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034473-97-5
5μmol
$94.5 2023-09-08
Life Chemicals
F6495-5874-1mg
N-(3-chloro-4-methoxyphenyl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034473-97-5
1mg
$81.0 2023-09-08
Life Chemicals
F6495-5874-4mg
N-(3-chloro-4-methoxyphenyl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034473-97-5
4mg
$99.0 2023-09-08
Life Chemicals
F6495-5874-15mg
N-(3-chloro-4-methoxyphenyl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034473-97-5
15mg
$133.5 2023-09-08
Life Chemicals
F6495-5874-20mg
N-(3-chloro-4-methoxyphenyl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
2034473-97-5
20mg
$148.5 2023-09-08

N-(3-chloro-4-methoxyphenyl)-1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide 関連文献

N-(3-chloro-4-methoxyphenyl)-1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamideに関する追加情報

N-(3-chloro-4-methoxyphenyl)-1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide: A Comprehensive Overview

The compound N-(3-chloro-4-methoxyphenyl)-1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide (CAS No. 2034473975) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.

Chemical Structure and Synthesis

The molecular structure of N-(3-chloro-4-methoxyphenyl)-1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide is characterized by a complex arrangement of functional groups. The molecule consists of a pyrimidine ring system, which is a well-known scaffold in drug design due to its ability to interact with various biological targets. The pyrimidine ring is substituted at position 6 with a 3,5-dimethylpyrazole group, which introduces additional electronic and steric effects. The azetidine ring, a four-membered cyclic amine, further enhances the molecule's versatility by providing a rigid structure that can facilitate specific interactions with biological targets.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed multi-component reactions and modular synthesis strategies to construct the molecule's intricate framework. These methods not only improve yield but also allow for fine-tuning of the molecule's properties, paving the way for further optimization in preclinical studies.

Biological Activity and Therapeutic Potential

Extensive biological evaluations have demonstrated that N-(3-chloro-4-methoxyphenyl)-1-[6-(3,5-dimethylpyrazolopyrimidinyl)]azetidinecarboxamide exhibits potent activity against several disease targets. For instance, studies have shown that this compound acts as a selective inhibitor of certain kinases, which are key players in cancer progression. Its ability to modulate these enzymes suggests potential applications in oncology.

In addition to its anti-cancer properties, this compound has also been investigated for its anti-inflammatory and neuroprotective effects. Preclinical data indicate that it can reduce inflammation by inhibiting pro-inflammatory cytokines and protecting neurons from oxidative stress. These findings underscore its broad therapeutic potential across multiple disease areas.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-[6-(3,5-dimethylpyrazolopyrimidinyl)]azetidinecarboxamide involves multiple pathways. Its interaction with kinase domains is mediated through hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory activity. Furthermore, the compound's ability to penetrate cellular membranes efficiently allows it to exert its effects at the intracellular level.

Recent research has also explored the role of this compound in modulating other signaling pathways, such as the MAPK/ERK pathway. By inhibiting key components of this pathway, the compound can suppress tumor growth and metastasis. These insights into its mechanism of action provide valuable information for optimizing its therapeutic profile.

Safety and Toxicity Profile

Evaluating the safety profile of N-(3-chloro-N-[6-(dimethylpyrazolopyrimidinyl)]phenyl)azetidinecarboxamide is crucial for its potential clinical use. Preclinical toxicity studies have revealed that the compound exhibits low acute toxicity and acceptable pharmacokinetic properties. Its metabolism primarily occurs through cytochrome P450 enzymes, with major metabolites being non-toxic and easily excreted.

Long-term toxicity studies are currently underway to assess any potential adverse effects associated with chronic administration. Preliminary results suggest that the compound maintains a favorable safety profile, making it a promising candidate for further development.

Future Directions and Research Opportunities

The future of N-(3-chloro-N-[6-(dimethylpyrazolopyrimidinyl)]phenyl)azetidinecarboxamide lies in its continued exploration as a therapeutic agent. Ongoing research aims to optimize its pharmacokinetic properties through structural modifications, such as altering substituents on the pyrazole or azetidine rings.

Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression into clinical trials. Additionally, investigations into its combination therapies with other drugs could enhance its efficacy while minimizing side effects.

In conclusion, N-(3-chloro-N-[6-(dimethylpyrazolopyrimidinyl)]phenyl)azetidinecarboxamide represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activities and favorable safety profiles, positions it as a leading candidate for addressing unmet medical needs across various therapeutic areas.

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